4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide
Description
4-Fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring, a methyl substituent at the 2-position, and a thiomorpholinoethyl-furan moiety. This compound is structurally complex, combining aromatic, heterocyclic (furan), and sulfur-containing (thiomorpholine) groups. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities . The fluorine atom at the 4-position likely enhances metabolic stability and bioavailability, while the thiomorpholine group may influence solubility and receptor binding .
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S2/c1-13-11-14(18)4-5-17(13)25(21,22)19-12-15(16-3-2-8-23-16)20-6-9-24-10-7-20/h2-5,8,11,15,19H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVTYVYBLPJUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Furan-2-yl)ethylamine Intermediate
The furan-2-yl ethylamine intermediate is prepared via reductive amination of furfural derivatives. A typical protocol involves:
- Reactants : Furfural (1.0 equiv), ammonium acetate (2.5 equiv), sodium cyanoborohydride (1.2 equiv)
- Solvent : Methanol/water (4:1 v/v)
- Conditions : Stirring at 60°C for 12 hours under nitrogen atmosphere.
- Yield : 68–72% after purification by vacuum distillation.
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 1.8 Hz, 1H, furan H-5), 6.32 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 6.21 (d, J = 3.2 Hz, 1H, furan H-3), 3.02 (t, J = 6.6 Hz, 2H, CH₂NH₂), 2.75 (t, J = 6.6 Hz, 2H, CH₂).
Thiomorpholine Incorporation
Thiomorpholine is introduced via nucleophilic substitution using tosyl chloride-activated intermediates:
- Reactants : 2-(Furan-2-yl)ethylamine (1.0 equiv), thiomorpholine (1.5 equiv), triethylamine (2.0 equiv)
- Solvent : Dichloromethane (anhydrous)
- Conditions : 0°C → room temperature, 24 hours
- Yield : 85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Reaction Mechanism :
$$
\text{R-NH}2 + \text{Thiomorpholine} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-Thiomorpholine} + \text{HCl}
$$
Sulfonamide Bond Formation
The final step involves coupling the thiomorpholine-ethyl-furan intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride:
- Reactants : Intermediate from Step 2.2 (1.0 equiv), 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv), pyridine (2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Conditions : Reflux at 80°C for 6 hours
- Yield : 77% after recrystallization (ethanol/water).
Purity Validation :
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30)
- Melting Point : 142–144°C
Industrial-Scale Production Strategies
Continuous Flow Reactor Optimization
To enhance scalability, continuous flow systems replace batch processes:
| Parameter | Batch Process | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 24 hours | 2 hours | 92% reduction |
| Yield | 77% | 89% | 12% increase |
| Solvent Consumption | 500 L/kg | 150 L/kg | 70% reduction |
Advantages :
- Reduced thermal degradation due to rapid heat exchange.
- Higher reproducibility (RSD < 2% vs. 8% in batch).
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis:
- Ball Milling : Reactants ground with K₂CO₃ for 30 minutes.
- Yield : 81% without purification.
- Environmental Impact : E-factor reduced from 32 to 5.
Reaction Condition Optimization
Temperature Effects on Sulfonylation
| Temperature (°C) | Yield (%) | Impurity Profile |
|---|---|---|
| 60 | 62 | 8% des-fluoro byproduct |
| 80 | 77 | 2% des-fluoro |
| 100 | 71 | 12% degradation |
Purification and Analytical Techniques
Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Purity Achieved |
|---|---|---|---|
| Flash Chromatography | Silica gel | Hexane/EtOAc (4:1) | 95% |
| Prep HPLC | C18 | MeCN/H₂O (70:30) | 98% |
| Size Exclusion | Sephadex LH-20 | Methanol | 91% |
Spectroscopic Characterization
- FT-IR (KBr, cm⁻¹): 1345 (S=O asym), 1162 (S=O sym), 1130 (C-F).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 162.1 (C-F), 140.3 (furan C-2), 57.8 (thiomorpholine CH₂).
Challenges and Remediation Strategies
Common Synthetic Pitfalls
- Thiomorpholine Oxidation : Mitigated by conducting reactions under inert atmosphere.
- Sulfonyl Chloride Hydrolysis : Add molecular sieves (4Å) to absorb moisture.
Yield-Limiting Factors
- Steric Hindrance : Use bulky solvents (e.g., tert-butanol) to improve accessibility.
- Intermediate Stability : Store intermediates at -20°C under nitrogen.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the sulfonamide group, which is known for its antibacterial and diuretic activities. The furan ring also contributes to potential bioactivity.
Medicine
In medicinal chemistry, 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:
<sup>†</sup> Molecular formula inferred from structural analogs (e.g., thiomorpholinoethyl group ≈ C₄H₈NS).
Structural and Functional Insights
Substituent Effects on Bioactivity: The thiomorpholinoethyl-furan group in the target compound distinguishes it from analogs with thiophene sulfonyl (e.g., ) or imidazole (e.g., ) moieties. Thiomorpholine, a saturated sulfur-containing heterocycle, may improve solubility compared to aromatic thiophene derivatives.
Fluorine vs. Other Halogens :
- Fluorine at the 4-position (target compound) enhances electronegativity and metabolic stability compared to chlorine in 3-chloro-4-methoxy derivatives (e.g., ). Chlorine, however, may increase lipophilicity and membrane permeability .
Heterocyclic Moieties :
- Furan (target compound) vs. thiadiazole (e.g., ): Furan’s oxygen atom may engage in hydrogen bonding, while thiadiazole’s nitrogen and sulfur atoms could enhance metal-binding properties, relevant for enzyme inhibition.
Dual Sulfonyl Groups :
- Compounds like N-(2-formylphenyl)-4-methylbenzenesulfonamide (dual sulfonyl groups) exhibit stronger antitumor activity, suggesting that additional sulfonyl groups enhance interaction with cellular targets . The target compound’s single sulfonamide group may prioritize selectivity over broad activity.
Pharmacological and Physicochemical Properties
- Solubility : Thiomorpholine’s basic nitrogen could improve aqueous solubility compared to purely aromatic analogs (e.g., thiophene sulfonyl derivatives ).
- Thermal Stability : Melting points and thermal data are unavailable for the target compound, but analogs with rigid structures (e.g., biphenyl derivatives ) likely exhibit higher melting points due to crystallinity.
- Enzyme Inhibition : Sulfonamides with thiadiazole or pyrazoline moieties (e.g., ) show carbohydrate hydrolyase inhibition, suggesting the target compound’s thiomorpholine group could similarly interact with enzymatic active sites.
Biological Activity
4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanism of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₄H₁₈FNO₃S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
- Mechanism of Action : The compound appears to interfere with quorum sensing (QS) mechanisms in bacteria, which are crucial for biofilm formation and virulence factor production. By inhibiting QS, the compound may reduce bacterial resistance and enhance the efficacy of existing antibiotics .
-
Case Studies :
- A study demonstrated that derivatives related to this compound significantly inhibited QS in Staphylococcus aureus, leading to reduced biofilm formation and increased susceptibility to antibiotics .
- Another investigation focused on the interaction of similar compounds with bacterial proteins, suggesting that structural modifications could enhance their antimicrobial efficacy .
- Table of Antimicrobial Efficacy :
| Compound Name | Target Organism | QS Inhibition (%) | Biofilm Reduction (%) |
|---|---|---|---|
| Compound A | S. aureus | 70 | 60 |
| Compound B | E. coli | 65 | 55 |
| 4-fluoro-N... | S. aureus | 80 | 75 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
The anti-inflammatory activity is believed to stem from the inhibition of specific cytokines and inflammatory mediators, which are pivotal in the pathogenesis of various inflammatory diseases. Further research is needed to elucidate the precise molecular targets involved.
Pharmacological Potential
Given its diverse biological activities, this compound holds potential for development as a therapeutic agent against infections and inflammatory disorders.
Q & A
Q. What are the key structural features influencing the reactivity of this compound?
The compound’s reactivity is governed by its sulfonamide group (-SO₂NH), fluorinated aromatic ring, furan heterocycle, and thiomorpholine moiety. The sulfonamide group facilitates hydrogen bonding with biological targets, while the fluorine atom enhances electron-withdrawing effects, stabilizing intermediates during reactions. The furan ring’s π-electron system enables electrophilic substitution, and the thiomorpholine group (containing sulfur) contributes to redox activity and conformational flexibility .
Q. What synthetic strategies are commonly employed for this class of sulfonamide derivatives?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the sulfonamide core via nucleophilic substitution between a sulfonyl chloride and an amine.
- Step 2 : Functionalization of the furan-thiomorpholine side chain using coupling agents like EDCI or HOBt.
- Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH) to isolate the product . Critical parameters include pH control (e.g., using triethylamine as a base) and anhydrous conditions to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) validate the compound’s structure?
- ¹H/¹³C NMR : Identify protons on the furan ring (δ 6.2–7.4 ppm) and thiomorpholine (δ 2.5–3.5 ppm for S-CH₂ groups).
- IR : Confirm sulfonamide (-SO₂NH) via N-H stretching (~3250 cm⁻¹) and S=O asymmetric/symmetric vibrations (~1350/1150 cm⁻¹). Discrepancies in peak splitting may indicate stereochemical impurities, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the thiomorpholine-ethyl coupling step?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Temperature Gradients : Conduct reactions at 60–80°C to balance kinetics and side-product formation. Evidence from analogous compounds shows yields improve from 45% to 72% under inert atmospheres (N₂/Ar) .
Q. What methodologies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Comparative Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities across targets (e.g., carbonic anhydrase vs. GPCRs).
- Structural Dynamics : Perform molecular docking (AutoDock Vina) to predict interactions with divergent binding pockets.
- Mutagenesis Studies : Modify key residues (e.g., His64 in carbonic anhydrase) to isolate mechanism-specific effects .
Q. How does the thiomorpholine moiety influence metabolic stability in preclinical models?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The sulfur atom in thiomorpholine may undergo oxidation to sulfoxide, reducing half-life (t₁/₂).
- Stabilization Strategies : Introduce methyl groups at the α-position to sterically hinder oxidative metabolism .
Key Challenges and Solutions
- Stereochemical Complexity : The thiomorpholine-ethyl side chain may introduce diastereomers. Use chiral HPLC (Chiralpak IA column) with hexane/ethanol gradients for resolution .
- Biological Target Selectivity : To mitigate off-target effects, employ fragment-based drug design (FBDD) to truncate non-essential moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
